molecular formula C14H23N5 B11746329 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11746329
M. Wt: 261.37 g/mol
InChI Key: TUWVZKNLTRHNHY-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a bispyrazolylmethylamine derivative characterized by two substituted pyrazole rings connected via a methylene linker. Key features include:

  • Molecular formula: C₁₅H₂₅N₅
  • Molecular weight: 275.39 g/mol
  • Substituents:
    • Pyrazole 1: 1-ethyl, 4-methyl groups at positions 1 and 4, respectively.
    • Pyrazole 2: 1-(propan-2-yl) and 4-methyl groups at positions 1 and 4, respectively .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-6-18-13(11(4)7-16-18)8-15-14-12(5)9-19(17-14)10(2)3/h7,9-10H,6,8H2,1-5H3,(H,15,17)

InChI Key

TUWVZKNLTRHNHY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=NN(C=C2C)C(C)C

Origin of Product

United States

Preparation Methods

Ring Formation via Cyclocondensation

Pyrazole cores are typically synthesized through cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the 1-ethyl-4-methylpyrazole subunit, ethyl hydrazine reacts with acetylacetone derivatives under acidic conditions, yielding the substituted pyrazole ring. Temperature control at 50–55°C during cyclization ensures optimal ring closure while minimizing side reactions.

Functionalization via Nucleophilic Substitution

The methylene bridge between pyrazole rings is introduced through nucleophilic substitution. For example, chloromethyl intermediates react with amine-bearing pyrazoles in polar aprotic solvents like DMF, achieving yields >75%. Catalytic amounts of potassium iodide enhance reactivity by facilitating halide displacement.

Stepwise Preparation and Reaction Optimization

The synthesis proceeds through four critical stages: (1) pyrazole ring formation, (2) side-chain functionalization, (3) coupling, and (4) purification. Each stage requires meticulous parameter control.

Synthesis of 1-Ethyl-4-Methyl-1H-Pyrazol-5-Yl Methanol

The precursor 1-ethyl-4-methyl-1H-pyrazol-5-yl methanol is prepared via:

  • Cyclocondensation : Ethyl hydrazine (1.2 eq) and ethyl acetoacetate (1 eq) refluxed in ethanol (80°C, 6 h) yield 1-ethyl-4-methylpyrazole.

  • Chlorination : Thionyl chloride (1.5 eq) converts the hydroxyl group to chloride in dichloromethane (0°C→25°C, 2 h).

  • Amination : Reaction with 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine (1.1 eq) in DMF (80°C, 12 h) forms the methylene-linked product.

Table 1: Optimization of Amination Conditions

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)60–1008078
SolventDMF, THF, TolueneDMF78 vs. 52
CatalystNone, KI, CuIKI (5 mol%)82

Reductive Amination for Side-Chain Installation

Reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol (pH 5–6, 24 h) attaches the propan-2-yl group. Excess amine (1.5 eq) ensures complete conversion, with yields improving from 65% to 85% upon pH optimization.

Purification and Characterization

Crystallization Techniques

Crude product purification employs temperature-gradient crystallization. Dissolving the compound in hot toluene (100–110°C) and cooling to 0–5°C yields acetate salts with >95% purity. Glacial acetic acid (28.5 g per 500 mL solution) enhances crystal formation.

Table 2: Crystallization Efficiency

SolventCooling Rate (°C/h)Purity (%)Recovery (%)
Toluene109580
Ethanol158972

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves regioisomeric impurities. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity for pharmaceutical-grade material.

Industrial Scalability and Process Economics

Batch vs. Continuous Flow Synthesis

Patent WO2015063709A1 demonstrates batch scalability up to 600 L reactors. Key metrics include:

  • Cycle Time : 48 h (vs. 72 h for small batches)

  • Yield : 81% at 500 kg scale
    Continuous flow systems reduce solvent use by 40% but require higher initial capital investment.

Cost Drivers

Raw materials constitute 65% of production costs. Substituting ethyl hydrazine with cheaper precursors (e.g., hydrazine hydrate + ethyl bromide) lowers costs by 20%. Energy consumption (15% of costs) is mitigated by exothermic reaction design .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring system in this compound exhibits π-electron delocalization, as evidenced by bond length variations (e.g., C6=N2: 1.3307(17) Å; N1–N2: 1.3585(16) Å) . This delocalization activates specific positions for electrophilic attack:

  • Nitration/Sulfonation : Electron-donating substituents (e.g., methyl, isopropyl) direct electrophiles to the less substituted nitrogen-adjacent positions.

  • Halogenation : Likely occurs at the C4 position due to steric and electronic effects from the methyl and propan-2-yl groups.

Table 1: Key Bond Lengths Influencing Reactivity

Bond TypeLength (Å)Implications for Reactivity
C6=N2 (double bond)1.3307Enhanced stability for electrophilic substitution
N1–N2 (single bond)1.3585Facilitates ring conjugation
C5–N31.4074Susceptibility to nucleophilic cleavage

Reductive Amination and Condensation

The compound’s primary amine group can participate in reductive amination. For example:

  • Imine Formation : Reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form N-(pyrazolyl)imine intermediates .

  • Reduction : Sodium borohydride (NaBH4_4) in methanol reduces the imine to a secondary amine (yield: 88%) .

Reaction Pathway:

  • Condensation :
    Amine+AldehydeImine\text{Amine} + \text{Aldehyde} \rightarrow \text{Imine}

  • Reduction :
    ImineNaBH4Secondary Amine\text{Imine} \xrightarrow{\text{NaBH}_4} \text{Secondary Amine}

Oxidation Reactions

The isopropyl and ethyl substituents may undergo oxidation under controlled conditions:

  • Propan-2-yl Group : Oxidation with KMnO4_4/H+^+ could yield a ketone.

  • Ethyl Group : Partial oxidation to an alcohol or carboxylic acid, depending on reaction severity.

Comparative Reactivity with Analogs

Pyrazole derivatives with similar substituents exhibit distinct reactivity profiles:

Table 2: Reactivity Comparison with Structural Analogs

CompoundKey ReactionYieldConditions
N-(4-methoxybenzyl)pyrazol-5-amineReductive amination88%NaBH4_4, MeOH, 25°C
3-(tert-Butyl)-1-methylpyrazoleImine formation92%Solvent-free, 120°C

Synthetic Considerations

  • Solvent-Free Methods : Thermal condensation (120°C) minimizes solvent waste .

  • Purification : Flash chromatography (DCM/MeOH, 30:1) effectively isolates amine products .

Scientific Research Applications

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Anticancer Properties:

  • Pyrazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance, studies involving similar pyrazole compounds have demonstrated significant inhibition of cell proliferation in colorectal cancer cells .

2. Antimicrobial Activity:

  • Pyrazole compounds are also noted for their antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects:

  • Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives, including N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine:

Study 1: Anticancer Activity

  • A study synthesized various pyrazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that certain compounds exhibited higher cytotoxicity than standard chemotherapeutic agents, suggesting their potential as anticancer drugs .

Study 2: Antimicrobial Efficacy

  • Another investigation focused on the antimicrobial properties of pyrazole derivatives. The findings revealed that specific compounds were effective against resistant strains of bacteria, highlighting their potential in treating infections caused by antibiotic-resistant pathogens .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences and similarities with analogous compounds:

Compound Name Substituents/Features Molecular Weight (g/mol) Key References
Target Compound Dual pyrazoles with ethyl, methyl, and propan-2-yl groups 275.39
N-{2-[(1-benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine Benzyl group, dipropylaminoethoxy chain Not reported
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl and pyridinyl substituents 215.0 (HRMS-ESI)
4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine Methylcyclopentylmethyl group 193.29
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine Fluoroethyl group introduces halogenated substitution 287.77
4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine Simpler structure with propan-2-yl and methyl groups 139.20
Key Observations:
  • Substituent Diversity : The target compound’s dual pyrazole system contrasts with derivatives containing aryl (e.g., benzyl ), heteroaromatic (e.g., pyridinyl ), or halogenated (e.g., fluoroethyl ) groups.
  • Molecular Weight : The target (275.39 g/mol) is heavier than simpler pyrazoles (e.g., 139.20 g/mol ) but lighter than halogenated analogs (e.g., 287.77 g/mol ).
  • Functional Groups : Propan-2-yl and ethyl groups are common in the target and other compounds (e.g., ), while cyclopropyl and fluoroethyl substituents introduce steric or electronic variations.

Physicochemical and Pharmacological Implications

  • Solubility : Bulky substituents (e.g., benzyl ) may reduce solubility compared to the target’s alkyl groups.
  • Metabolic Stability : Halogenation (e.g., fluoroethyl ) could enhance metabolic resistance, whereas cyclopropyl groups might improve lipophilicity.
  • Bioactivity : Pyrazole derivatives often target kinases or GPCRs; substituent bulk and polarity likely influence binding .

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine, also known by its CAS number 1856052-16-8, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular Formula C13H22ClN5
Molecular Weight 283.8 g/mol
CAS Number 1856052-16-8
Synonyms 1-Ethyl-N-[...]-4-methyl...

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including the compound . Research indicates that pyrazole compounds can exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Pyrazoles are believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Case Studies :
    • A study reported that certain pyrazole derivatives showed IC50 values as low as 0.28 µM against A549 lung cancer cells, indicating potent anticancer activity .
    • Another investigation highlighted that compounds with similar structures exhibited significant cytotoxicity against MCF7 breast cancer cells, with IC50 values ranging from 1.88 to 2.12 µM .

Anti-inflammatory Activity

The compound also demonstrates potential anti-inflammatory effects:

  • Research Findings : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models.
  • Experimental Evidence : In vitro studies suggest that the compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Genotoxicity and Safety Profile

Understanding the safety profile of this compound is critical for its therapeutic application:

  • Genotoxicity Studies : Some studies indicate low genotoxic potential, suggesting that this compound may be safer than other more toxic pyrazole derivatives .
  • Comparative Analysis : When compared to other compounds in the same class, this pyrazole derivative exhibited significantly lower genotoxic effects, making it a candidate for further development.

Summary of Findings

The biological activity of this compound indicates promising applications in cancer treatment and inflammation management. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses positions it as a valuable compound for future pharmacological developments.

Future Research Directions

Further investigations are needed to:

  • Elucidate the precise mechanisms through which this compound exerts its biological effects.
  • Conduct clinical trials to assess its efficacy and safety in humans.

Q & A

Q. What are the recommended synthetic routes and reaction optimization strategies for this compound?

Q. How should researchers characterize this compound using spectroscopic and analytical methods?

Methodological Answer:

  • 1H/13C NMR : Dissolve in deuterated chloroform (CDCl₃) and assign peaks based on substituent electronic environments. For example, pyrazole methyl groups typically resonate at δ 2.1–2.5 ppm (1H) and δ 20–25 ppm (13C) .
  • IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹ for primary amines) and C=N/C=C pyrazole ring vibrations (1600–1500 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., observed [M+H]+ at m/z 215 vs. calculated 215.12) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a related compound) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined, and what challenges arise?

Methodological Answer:

  • Refinement Software : Use SHELXL for small-molecule refinement. Implement twin refinement if data shows pseudo-merohedral twinning .
  • Challenges : Address weak diffraction (common with flexible alkyl chains) by collecting high-resolution data (≤0.8 Å) and applying restraints to thermal parameters.
  • Validation : Check R-factors (e.g., R1 < 5% for high-quality data) and validate using the IUCr checkCIF tool .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts).
  • Reproducibility : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference, which may explain yield discrepancies (e.g., 17.9% vs. 82% in similar protocols) .
  • Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted intermediates or oxidation products).

Q. What strategies optimize substituent effects on physicochemical properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied alkyl/aryl groups (e.g., replace isopropyl with cyclopropyl) and compare logP (lipophilicity) via HPLC retention times .
  • Thermal Analysis : Use DSC to assess melting points (e.g., 104–107°C for crystalline vs. amorphous forms) .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to screen reaction variables (temperature, solvent, catalyst) efficiently.
  • Data Reporting : Include full spectroscopic datasets (e.g., NMR integrals, IR band assignments) to enable reproducibility .
  • Safety Protocols : Follow GBZ 2.1-2007 guidelines for handling amines (use fume hoods, PPE) .

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